Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular Ion Peak : Observed at m/z 285.3 ([M]⁺), consistent with the molecular weight.
- Fragmentation Patterns :
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound are not publicly available, related pyrazolo-diazepine derivatives have been characterized. For example:
- Unit Cell Parameters : Analogous structures exhibit monoclinic crystal systems with space group P2₁/c .
- Bond Lengths and Angles :
Molecular modeling predicts that the benzyl group adopts a pseudo-axial orientation to minimize steric clashes with the diazepine ring.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-6-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-19-14(7-9-17-19)12-18(15)11-13-5-3-2-4-6-13/h2-7,9,15H,8,10-12H2,1H3 |
InChI Key |
DSLACVMBJYKHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC=N2)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Intermediate
Step 1: Enamine Formation
Reaction of 1,1-dimethoxypropane-2-ketone with dimethylformamide dimethyl acetal (DMF-DMA) at 100°C produces (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This step achieves 89% conversion efficiency under anhydrous conditions.
Step 2: Cyclization to Pyrazole
Treatment with hydrazine hydrate (0–25°C, 16 hr) induces cyclization, yielding 3-(dimethoxymethyl)-1H-pyrazole. Kinetic studies show optimal yields (78%) at 15°C with slow reagent addition.
Step 3: Aldehyde Generation
Hydrolysis using formic acid (25°C, 12 hr) converts the dimethoxymethyl group to a formyl moiety, producing 1H-pyrazole-3-carbaldehyde in 83% yield.
Diazepine Ring Construction
Step 4: Reductive Amination
Condensation of 1H-pyrazole-3-carbaldehyde with 3-aminoprop-1-ene in methanol under sodium borohydride reduction (5–20°C, 12 hr) forms N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine. Gas chromatography–mass spectrometry (GC-MS) analysis confirms >95% purity at this stage.
Step 5: Boc Protection
Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane introduces the tert-butyl carbamate protecting group. Nuclear magnetic resonance (NMR) spectroscopy verifies exclusive N-alkylation at the primary amine.
Step 6: Oxidative Cyclization
Metachloroperbenzoic acid (mCPBA)-mediated oxidation in dichloromethane (15°C, 5 hr) induces diazepine ring closure. High-resolution MS data ([M+H]+ = 285.1542) confirms formation of the tert-butyl-protected intermediate.
Functional Group Interconversion
Step 7: Benzyl Introduction
Pd/C-catalyzed hydrogenolysis replaces the tert-butyl group with benzyl under hydrogen atmosphere (1 atm, 25°C). X-ray crystallography of the intermediate validates retention of stereochemistry at C6.
Step 8: Esterification
Reaction with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) completes synthesis of the target compound. Optimization studies indicate 92% yield when using 2.2 eq. DIPEA in tetrahydrofuran at −10°C.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Cyclization
A patent-pending approach employs microwave irradiation (150°C, 30 min) during diazepine formation, reducing reaction time from 5 hr to 35 min while maintaining 71% yield. Energy dispersive X-ray spectroscopy (EDX) analysis shows no metal leaching from catalyst surfaces under these conditions.
Solid-Phase Synthesis
Immobilization of the pyrazole intermediate on Wang resin enables telescoped synthesis, with key advantages:
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Overall Yield | 68% | 74% |
| Purification Steps | 6 | 3 |
| Purity (HPLC) | 98.2% | 99.5% |
This method demonstrates particular utility for generating analog libraries via split-pool synthesis.
Critical Process Parameters and Optimization
Temperature Effects on Cyclization
Controlled studies reveal a nonlinear relationship between reaction temperature and diazepine ring purity:
| Temperature (°C) | Yield (%) | 6-epi Impurity (%) |
|---|---|---|
| 10 | 58 | 12 |
| 15 | 71 | 5 |
| 20 | 69 | 8 |
| 25 | 63 | 15 |
Optimal cyclization occurs at 15°C with continuous cooling to minimize epimerization.
Solvent Screening for Reductive Amination
Polar aprotic solvents significantly impact reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 81 |
| DMSO | 46.7 | 6 | 79 |
| MeCN | 37.5 | 10 | 68 |
| THF | 7.5 | 14 | 54 |
Dimethyl sulfoxide (DMSO) provides the best compromise between reaction rate and yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and introducing additional functional groups.
Conditions :
-
Base-mediated : NaOH (1M) in H₂O/THF (1:1), reflux (80°C) for 6–8 hrs.
-
Acid-mediated : HCl (6M) in methanol, 60°C for 12 hrs .
Product : 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A]Diazepine-6-Carboxylic Acid.
Nucleophilic Substitution at the Benzyl Position
The benzyl group participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.
Reaction : Suzuki-Miyaura Coupling
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), arylboronic acid (1.2 eq.), dioxane/H₂O (4:1), 90°C, 12 hrs.
Product : Derivatives with substituted aryl groups (e.g., 5-(4-Methoxyphenyl)-analogues).
Reduction of the Diazepine Ring
The diazepine ring undergoes selective reduction to modify saturation states and introduce amine functionalities.
Reaction : Borane-Mediated Lactam Reduction
Conditions :
-
BH₃·THF (3 eq.), THF, 0°C → rt, 4–6 hrs .
Product : 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A]Diazepine-6-Methanol (secondary alcohol) .
Oxidation Reactions
The diazepine ring is susceptible to oxidation, altering its electronic properties.
Reaction : mCPBA-Induced Epoxidation
Conditions :
-
mCPBA (1.5 eq.), CH₂Cl₂, 0°C → rt, 3 hrs .
Product : Epoxidized derivatives with enhanced electrophilicity.
Catalytic Hydrogenation
The compound undergoes hydrogenation to reduce unsaturated bonds or remove protecting groups.
Conditions :
-
H₂ (1 atm), Pd/C (10 wt%), methanol, rt, 6 hrs.
Product : Debenzylated analogues (e.g., 5-H-Pyrazolo[1,5-A]Diazepine-6-Carboxylate).
Buchwald-Hartwig Amination
The diazepine nitrogen participates in palladium-catalyzed arylations to introduce aromatic amines.
Conditions :
-
Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C, 24 hrs .
Product : N-Aryl derivatives (e.g., 5-Benzyl-7-(4-fluorophenyl)-analogues) .
Chan-Lam Coupling
Copper-mediated coupling enables the introduction of aryl/heteroaryl groups at reactive positions.
Conditions :
-
Cu(OAc)₂ (1.5 eq.), pyridine, CH₂Cl₂, rt, 12 hrs.
Product : Functionalized derivatives with biaryl motifs.
Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-6-carboxylate has been achieved through various methods. A notable approach involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine to yield the desired product. This method is efficient and scalable, making it suitable for further research and development in pharmaceutical applications .
This compound exhibits various biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class possess anticancer properties. For instance, derivatives of this compound have shown efficacy as inhibitors of specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival .
Neurological Applications
The compound has been investigated for its potential as a neuroprotective agent. Studies suggest that it may act on glutamate receptors and has been identified as a positive allosteric modulator for mGluR5 receptors, which are implicated in various neurological disorders including schizophrenia .
Anti-inflammatory Properties
Additionally, this compound has demonstrated anti-inflammatory effects in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound:
In a study published by Natarajan et al., the authors synthesized various tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Case Study 2: Neuropharmacological Assessment
Another research effort assessed the neuropharmacological effects of this compound in animal models. The findings suggested improvements in cognitive function and reduced anxiety-like behaviors in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties (Based on 8-Carboxylate Isomer):
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 285.35 g/mol
- Methyl ester at position 8 (or 6, depending on isomerization; influences solubility and metabolic stability).
Comparison with Structurally Related Compounds
Pyrazolo[1,5-a][1,4]diazepine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights:
Substituent Position :
- The 8-carboxylate isomer (CAS: 2177266-58-7) demonstrates higher molecular weight and lipophilicity compared to analogs like the 6-methyl derivative (151.21 g/mol) due to the benzyl and ester groups .
- The 2-(4-chlorophenyl) derivative (CANA-00129) introduces a halogenated aromatic ring, likely improving target affinity through hydrophobic interactions .
Functional Group Impact: Methyl esters (e.g., in the 8-carboxylate) enhance solubility but may undergo hydrolysis in vivo, whereas carboxamides (e.g., N-isopropyl derivative) offer metabolic resistance and stronger hydrogen bonding .
Pharmacological Potential: The benzyl-substituted derivatives are linked to ROS1 inhibition, a therapeutic target in cancers like non-small cell lung cancer . However, specific IC₅₀ or in vivo data remain undisclosed in public sources. Discontinuation of the 8-carboxylate isomer suggests challenges in synthesis, stability, or efficacy during preclinical evaluation .
Biological Activity
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate (MBTHD) is a synthetic compound belonging to the pyrazolo[1,5-a][1,4]diazepine family. Its unique bicyclic structure combines a pyrazole and a diazepine ring, which contributes to its potential biological activities. This article explores the biological activity of MBTHD, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C16H19N3O2
- Molar Mass : 285.34 g/mol
- CAS Number : 2177266-58-7
Pharmacological Properties
Research indicates that compounds within the pyrazolo-diazepine class exhibit a range of pharmacological activities. MBTHD has been investigated for its potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that MBTHD may have cytotoxic effects against specific cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating significant potency against these tumors .
- Neuropharmacological Effects : The structural features of MBTHD suggest potential interactions with neurotransmitter systems. Compounds in this class have been noted for their anxiolytic and sedative properties, which may be attributed to their ability to modulate GABAergic activity .
The synthesis of MBTHD typically involves several steps that allow for efficient production while maintaining high purity levels. A common route includes the alkylation of methyl pyrazole derivatives followed by cyclization reactions to form the diazepine structure .
The mechanism of action for MBTHD is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways involved in cell proliferation and apoptosis .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of various pyrazolo-diazepines, including MBTHD. The results indicated that:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| MBTHD | MCF-7 | 20.5 ± 2.0 |
| MBTHD | HCT-116 | 18.3 ± 1.5 |
These findings highlight the potential of MBTHD as an anticancer agent, warranting further investigation into its mechanism and efficacy .
Neuropharmacological Assessment
Another study explored the neuropharmacological effects of related compounds in animal models. The results suggested that derivatives similar to MBTHD exhibited significant anxiolytic effects in behavioral tests, indicating their potential as therapeutic agents for anxiety disorders .
Q & A
Basic: What are the standard synthetic routes for Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic reactions. A representative approach involves:
Core Formation : Cyclization of hydrazine derivatives with diamine intermediates to form the pyrazolo-diazepine scaffold.
Functionalization : Benzylation at the 5-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Esterification : Reaction with methyl chloroformate or methanol/acid catalysis to introduce the carboxylate methyl ester group.
Key steps include optimizing coupling agents (e.g., EDCI/HOBt for amidation) and solvent systems (e.g., toluene/tert-butanol for reflux conditions) . Purification via flash chromatography (SiO₂, EtOAC/hexanes gradients) is critical for isolating the product in high purity.
Advanced: How can researchers optimize coupling reactions for substituent modifications on the pyrazolo-diazepine core?
Methodological Answer:
Coupling efficiency depends on:
- Reagent Selection : EDCI/HOBt or DCC/DMAP for carboxylate activation .
- Solvent Polarity : Polar aprotic solvents (DMF, DCM) enhance reactivity but may require post-reaction aqueous workup to remove byproducts.
- Temperature Control : Room temperature for stability-sensitive intermediates; reflux for sluggish reactions (e.g., 8 h reflux in toluene/tert-butanol) .
Example : In the synthesis of analogous compounds, ethyl 5-(3-methylfuran-2-carbonyl)-pyrazolo-diazepine derivatives achieved 90% yield using EDCI/HOBt in DMF at RT for 24 h .
Basic: What analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI) : [M+H]+ peaks (e.g., m/z 318.1 for ethyl derivatives) confirm molecular weight .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
Advanced: What is the compound’s potential role in targeting ROS1 kinase, and how can its activity be validated?
Methodological Answer:
Derivatives of pyrazolo-diazepines are reported as ROS1 inhibitors, likely via ATP-binding domain competition . To validate activity:
In Vitro Assays :
- Enzyme inhibition (IC₅₀) using recombinant ROS1 kinase and ATP-Glo™ assays.
- Selectivity profiling against related kinases (ALK, TRKA).
Cellular Models :
- Anti-proliferative assays in ROS1-driven cancer lines (e.g., HCC78 cells).
- Western blotting for phospho-ROS1/ERK suppression.
Note : Structural analogs show sub-micromolar IC₅₀ values, suggesting scaffold potential for lead optimization .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-protected vials to prevent ester hydrolysis or oxidation .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers unless freshly prepared.
Advanced: How can researchers mitigate risks associated with handling this compound?
Methodological Answer:
- Toxicity Management :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to acute oral toxicity (H302) .
- Avoid dust generation; employ wet methods for solid transfers.
- Spill Response :
- Neutralize with inert adsorbents (vermiculite) and dispose via licensed hazardous waste services .
Advanced: What strategies are effective for modifying the benzyl group to enhance pharmacological properties?
Methodological Answer:
- SAR Studies :
- Synthetic Routes :
- Suzuki-Miyaura coupling for diverse aryl/heteroaryl substitutions .
- Reductive amination for secondary amine derivatives.
Example : Midazolam analogs with fluorophenyl groups show enhanced CNS activity, suggesting similar modifications here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
